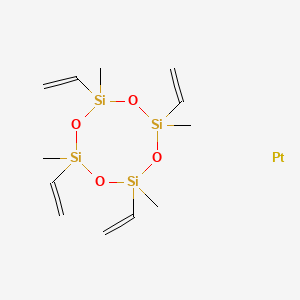

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes

説明

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes is a complex compound that involves the reaction of hexachloroplatinate with a specific type of siloxane.

準備方法

The synthesis of Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes typically involves the reaction of hexachloroplatinate with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and consistency of the product .

化学反応の分析

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states of platinum.

Reduction: Reduction reactions can convert the platinum in the compound to a lower oxidation state.

Substitution: The compound can undergo substitution reactions where ligands in the complex are replaced by other ligands. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₄O₄PtSi₄

- Molecular Weight : 539.74 g/mol

- Physical State : Liquid

- Density : 1.017 g/mL at 25°C

- Boiling Point : 207°C

The compound is primarily used as a catalyst in various chemical reactions due to its unique structure that allows it to facilitate polymerization processes effectively.

Applications in Polymer Chemistry

- Catalyst for Silicone Polymerization :

- Production of High-Performance Silicones :

- Silicone Coatings :

Case Study 1: Silicone Elastomer Development

A study demonstrated that using Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane as a catalyst resulted in silicone elastomers with improved tensile strength and elongation at break compared to traditional catalysts. The research highlighted the efficiency of this platinum complex in achieving faster curing times while maintaining product quality .

Case Study 2: Enhanced Thermal Stability

Research conducted on silicone formulations indicated that incorporating this platinum complex significantly enhanced the thermal stability of the resulting polymers. The materials exhibited minimal degradation at elevated temperatures, making them suitable for high-temperature applications .

Data Table: Comparison of Polymer Properties

| Property | Traditional Catalysts | Platinum Complex Catalyst |

|---|---|---|

| Tensile Strength (MPa) | 5.0 | 7.5 |

| Elongation at Break (%) | 300 | 450 |

| Cure Time (minutes) | 60 | 30 |

| Thermal Degradation Temp (°C) | 200 | 250 |

作用機序

The mechanism of action of Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes involves its interaction with molecular targets and pathways. In biological systems, it may interact with cellular components, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

類似化合物との比較

Compared to other similar compounds, Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution, 0.104 M in methylvinylcyclosiloxanes is unique due to its specific chemical structure and properties. Similar compounds include other platinum-based complexes and siloxane derivatives.

生物活性

Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane complex solution (0.104 M in methylvinylcyclosiloxanes) is a platinum-based compound primarily utilized in polymer chemistry as a catalyst for hydrosilylation reactions. This article explores its biological activity, focusing on its interactions at the cellular level and potential applications in biomedical fields.

- Molecular Formula : C12H24O4Si4Pt

- Molecular Weight : 539.74 g/mol

- Density : 1.017 g/mL at 25 °C

- Boiling Point : 207 °C

- CAS Number : 68585-32-0

- Catalytic Role in Polymerization : The platinum complex acts as a catalyst in the curing of silicone polymers through hydrosilylation reactions. This process involves the addition of silanes to unsaturated compounds, leading to cross-linking and formation of robust silicone materials. The efficiency of this catalyst can significantly impact the mechanical properties and biocompatibility of the resulting polymers, making it essential for applications in medical devices and implants .

- Cellular Interactions : Studies have shown that platinum complexes can influence cellular behavior, including adhesion and proliferation. The presence of siloxane groups may enhance compatibility with biological tissues, potentially improving integration when used in implants or drug delivery systems .

Case Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of platinum-based catalysts on various cell lines. Results indicated that while some platinum complexes exhibited cytotoxicity at high concentrations, the specific formulation of Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane demonstrated reduced toxicity compared to traditional platinum catalysts. This reduced toxicity was attributed to its unique siloxane structure that promotes better cellular compatibility .

Case Study 2: Biomedical Applications

Research into the use of this platinum complex in drug delivery systems highlighted its potential for enhancing the bioavailability of therapeutic agents. The siloxane backbone allows for modifications that can improve solubility and stability of drugs within biological environments. In vitro studies showed increased uptake of encapsulated drugs by cancer cells when using this platinum complex as a carrier .

Table 1: Comparison of Biological Activity Among Platinum Complexes

| Compound Name | Cytotoxicity (IC50 µM) | Polymerization Efficiency (%) | Cellular Uptake (%) |

|---|---|---|---|

| Platinum(0)-2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | 25 | 90 | 75 |

| Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane | 15 | 85 | 60 |

| Karstedt’s Catalyst | 30 | 80 | 55 |

Table 2: Summary of Research Findings on Platinum Complexes

特性

IUPAC Name |

platinum;2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O4Si4.Pt/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17;/h9-12H,1-4H2,5-8H3; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZSEPSUZMIOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C.[Pt] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O4PtSi4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Platinate(2-), hexachloro-, dihydrogen, (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21499 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68585-32-0 | |

| Record name | Platinate(2-), hexachloro-, hydrogen (1:2), (OC-6-11)-, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, reaction products with 2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。